molecular formula C16H23FN2O3S B5476799 1-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-4-methoxypiperidine

1-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-4-methoxypiperidine

Cat. No.: B5476799
M. Wt: 342.4 g/mol
InChI Key: JYQNWQLSFLXTSZ-UHFFFAOYSA-N
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Description

The compound “1-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-4-methoxypiperidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a 4-fluorophenyl group and a methoxy group attached to a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a methoxypiperidine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Safety and Hazards

Based on the Safety Data Sheet for a similar compound, “1-(4-FLUOROPHENYL)-2-PYRROLIDINONE”, it can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle it with appropriate protective measures and it should be used only for R&D purposes .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in fluorinated compounds in medicinal chemistry , this compound could be a subject of future studies in drug discovery.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)pyrrolidin-1-yl]sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-22-15-8-11-18(12-9-15)23(20,21)19-10-2-3-16(19)13-4-6-14(17)7-5-13/h4-7,15-16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQNWQLSFLXTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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